Mozavaptan - 137975-06-5

Mozavaptan

Catalog Number: EVT-275192
CAS Number: 137975-06-5
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mozavaptan is a non-peptide antagonist of the vasopressin V2 receptor (V2R). [, ] It is classified as a "vaptan," a group of drugs known for inducing aquaretic effects. [] Mozavaptan is a subject of research for its potential in treating conditions associated with water retention and vasopressin dysregulation. [, , , ]

Synthesis Analysis

One paper describes an improved synthesis of Mozavaptan. [] The process starts with methyl anthranilate and involves steps like N-sulfonic acylation, alkylation, cyclization, decarboxylation, N-methylation, and reduction amination to synthesize the key intermediate 5-N,N-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine. [] This intermediate is then reacted with 4-(2-methylbenzoylamino) benzoyl chloride, another key intermediate synthesized separately, to yield Mozavaptan. [] The paper highlights improvements in yield and reaction conditions compared to previous methods. [] Another study utilizes the intramolecular Mitsunobu reaction to synthesize a Mozavaptan metabolite, 5-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine. []

Molecular Structure Analysis

While the provided papers do not delve into detailed molecular structure analysis of Mozavaptan, one study investigates the effect of pharmacological chaperones on mutant AVPR2 proteins. [] Although not focusing on Mozavaptan's structure itself, this research provides insights into the structural aspects of V2R, the target of Mozavaptan. []

Chemical Reactions Analysis

The provided papers primarily focus on Mozavaptan's synthesis and applications, without detailed analysis of specific chemical reactions beyond its synthesis. [, , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Mozavaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors (V2R). [, , , ] This action prevents the binding of vasopressin, an antidiuretic hormone, to V2R in the kidneys. [, , , ] Consequently, Mozavaptan promotes the excretion of electrolyte-free water (aquaresis), leading to increased urine output and a reduction in water retention. [, , , ]

Applications
  • Treatment of Hyponatremia: Mozavaptan shows promise in treating hyponatremia (low sodium levels) associated with various conditions, including ectopic antidiuretic hormone secretion syndrome (SIADH), heart failure, and cirrhosis. [, , , , , , , , , ] Its aquaretic effect helps increase serum sodium levels without significant electrolyte disturbances. [, , , , , , , , , ]
  • Polycystic Kidney Disease (PKD) Research: Although one study suggests that Mozavaptan might not be effective in retarding cyst growth in rodent models of PKD, further research is needed to confirm these findings and explore its potential role in PKD. [, , ]
  • Motion Sickness Research: A study suggests that the inner ear AVP-V2R-AQP2 signaling pathway might be involved in motion sickness, and Mozavaptan shows potential in reducing motion sickness in rats and dogs by blocking V2R in the inner ear. []
  • Pharmacological Chaperone Research: Research indicates that Mozavaptan, along with other vaptans, might act as a pharmacological chaperone for mutant AVPR2 proteins, potentially offering therapeutic strategies for diseases like Nephrogenic Diabetes Insipidus (NDI). []
Future Directions
  • Optimizing Treatment Strategies: Further research is needed to determine optimal dosing strategies, long-term efficacy, and safety of Mozavaptan in various conditions, including hyponatremia, PKD, and motion sickness. [, , ]
  • Understanding Individual Variability: Investigating the factors influencing individual responses to Mozavaptan, such as genetic variations, could contribute to personalized treatment approaches. []
  • Exploring New Applications: The potential of Mozavaptan in other conditions related to vasopressin dysregulation, such as heart failure and liver cirrhosis, requires further exploration. [, , ]
  • Developing Novel Vaptans: Research on Mozavaptan's structure-activity relationship could guide the development of new vaptans with improved efficacy and safety profiles. []
  • Combination Therapies: Investigating the potential of combining Mozavaptan with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. []

Tolvaptan

  • Compound Description: Tolvaptan (OPC-41061) is a selective vasopressin V2-receptor antagonist. Like mozavaptan, it induces aquaresis, increasing electrolyte-free water excretion, which makes it effective in treating hyponatremia. [, , , ]
  • Relevance: Tolvaptan and mozavaptan are both non-peptide vasopressin receptor antagonists, specifically targeting the V2 receptor subtype, leading to their shared aquaretic effect. They differ slightly in their chemical structures, but both are used clinically for treating hyponatremia. [, , , , ] They are structurally related through their benzoxazole/benzazepine core structures and the presence of a 4-methylbenzoyl group.

Carbamazepine

  • Compound Description: Carbamazepine is an anticonvulsant drug also used to treat trigeminal neuralgia and bipolar disorder. In the context of the provided research, carbamazepine was used as an internal standard in a UPLC/MS-MS method developed to quantify mozavaptan in rat plasma. []
  • Relevance: Carbamazepine's relevance to mozavaptan is limited to its use as an internal standard in a specific analytical method. There is no direct structural similarity or shared biological activity between the two compounds. []

Conivaptan

  • Compound Description: Conivaptan is a non-selective vasopressin receptor antagonist, targeting both V1a and V2 receptor subtypes. It is approved for intravenous use in treating euvolemic or hypervolemic hyponatremia. [, , , ]
  • Relevance: While both conivaptan and mozavaptan work as vasopressin receptor antagonists, conivaptan's non-selective antagonism differs from mozavaptan's V2-selective antagonism. This difference impacts their pharmacological profiles and clinical applications. [, , , ] They share a similar benzoxazole/benzazepine core structure, contributing to their ability to bind vasopressin receptors.

Lixivaptan

  • Compound Description: Lixivaptan (VPA-985) is another selective V2 receptor antagonist under development for treating hyponatremia. Like mozavaptan, it promotes the excretion of electrolyte-free water. [, ]
  • Relevance: Both lixivaptan and mozavaptan are selective V2 receptor antagonists with similar mechanisms of action for treating hyponatremia. Their exact chemical structures differ, potentially influencing their pharmacokinetic and pharmacodynamic properties. [, ] They share a common pharmacophore with a central urea or thiourea moiety linked to two aromatic rings, contributing to their V2 receptor binding.

Satavaptan

  • Compound Description: Satavaptan (SR121463B) is yet another selective V2 receptor antagonist being investigated for its potential in treating hyponatremia. Its mechanism of action involves promoting aquaresis, similar to mozavaptan. [, ]
  • Relevance: Both satavaptan and mozavaptan share the same target and mechanism of action, making them structurally related compounds in the class of V2 receptor antagonists. [, ] They both feature a central heterocyclic ring system (benzazepine for Mozavaptan and a bicyclic system for Satavaptan) and an extended hydrophobic moiety.

5-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine

  • Compound Description: 5-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine is a known metabolite of mozavaptan. []
  • Relevance: This compound represents a structurally similar metabolite of mozavaptan, arising from its metabolic breakdown in vivo. [] It is a direct metabolite of mozavaptan, formed by hydroxylation at the 5 position of the benzazepine ring.

Properties

CAS Number

137975-06-5

Product Name

Mozavaptan

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C

Synonyms

5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1)
mozavaptan
mozavaptan hydrochloride
mozavaptane hydrochloride
N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide
OPC 31260
OPC-31260
physuline

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.